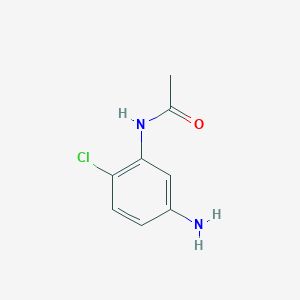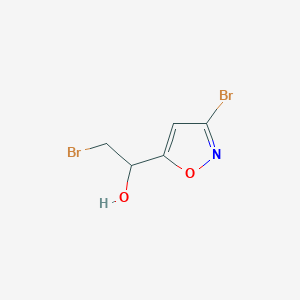
1-(3-Bromo-5-isoxazolyl)-2-bromoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Bromo-5-isoxazolyl)-2-bromoethanol” is a brominated derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . Isoxazoles are known for their wide range of biological activities .
Chemical Reactions Analysis
Again, without specific studies or data on “1-(3-Bromo-5-isoxazolyl)-2-bromoethanol”, it’s challenging to provide an analysis of its chemical reactions. Isoxazole rings are generally stable but can participate in various chemical reactions depending on their substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromo-5-isoxazolyl)-2-bromoethanol” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethanol group) would influence its properties .Scientific Research Applications
1. Synthesis of 5-sulfonylfluoro Isoxazoles
A study by Leng & Qin (2018) developed 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a new SuFEx clickable reagent. This reagent enables the regioselective synthesis of 5-sulfonylfluoro isoxazoles, presenting a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties.
2. Antitubercular and Antimicrobial Activity
Research by Popat et al. (2004) synthesized 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives. These compounds were screened for their antitubercular and antimicrobial activities, highlighting the potential biomedical applications of isoxazole derivatives.
3. Electrochemical Conversion of CO2
Zhong et al. (2019) demonstrated the electrochemical conversion of CO2 to 2-bromoethanol, a pharmaceutical intermediate, by coupling anodic and cathodic reactions in a membraneless electrochemical cell. This process presents a new strategy for converting CO2 into valuable products using a simple method (Zhong et al., 2019).
4. Covalent Inhibitors for Malaria Treatment
A study by Bruno et al. (2014) developed covalent inhibitors of glyceraldehyde-3-phosphate dehydrogenase for malaria treatment. They screened a library of 3-bromo-isoxazoline derivatives, demonstrating selective bonding to the catalytic cysteine of the enzyme.
5. Synthesis of Novel Isoxazoles
Hay & Wolfe (2007) described a palladium-catalyzed carboetherification process for synthesizing substituted isoxazolidines, useful as intermediates in complex molecule synthesis. This method provided access to isoxazolidine stereoisomers not achievable with existing methods (Hay & Wolfe, 2007).
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromo-5-isoxazolyl)-2-bromoethanol, also known as broxaterol hydrochloride, is the beta2-adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone and lung function.
Mode of Action
Broxaterol hydrochloride acts as a beta2-agonist . It binds to the beta2-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the bronchial airways. This results in the inhibition of bronchial constriction .
Pharmacokinetics
It is known that the compound is administered orally and its bronchodilating effect is dose-related
Result of Action
The primary molecular effect of broxaterol hydrochloride is the prevention of bronchial constriction, which can be beneficial in conditions such as bronchial asthma . On a cellular level, it inhibits the release of inflammatory mediators and relaxes bronchial smooth muscle.
Future Directions
properties
IUPAC Name |
2-bromo-1-(3-bromo-1,2-oxazol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2NO2/c6-2-3(9)4-1-5(7)8-10-4/h1,3,9H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIIEBIFVAUGEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)C(CBr)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

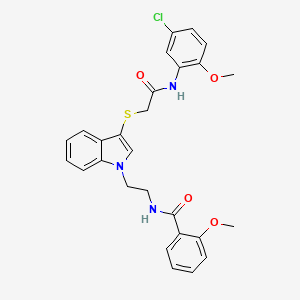
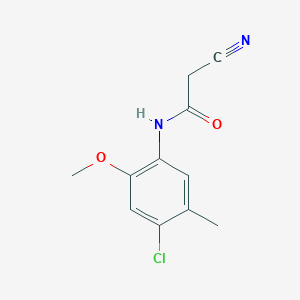
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)
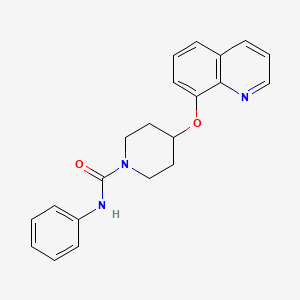


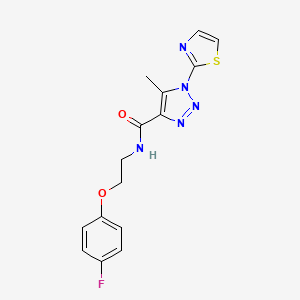
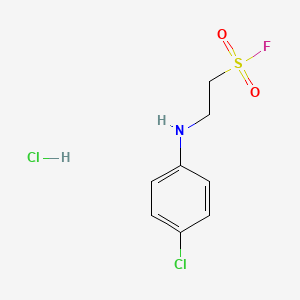

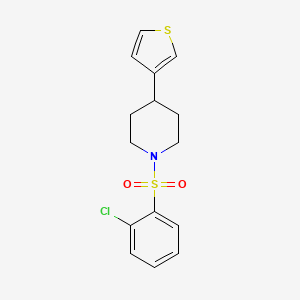
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)
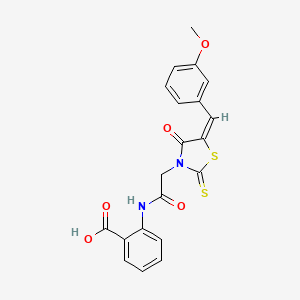
![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)
